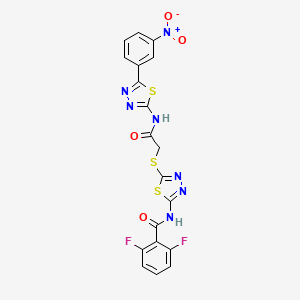
2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H11F2N7O4S3 and its molecular weight is 535.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that incorporates the thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound by examining its antimicrobial properties, potential anticancer effects, and mechanisms of action.
Structure and Properties
The compound features a difluorobenzamide core linked to a thiadiazole derivative. The presence of fluorine atoms often enhances the lipophilicity and biological activity of compounds. The structural complexity allows for interactions with various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. Specifically, the incorporation of the thiadiazole ring has been associated with:
- Inhibition of Bacterial Growth : The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to exhibit minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The primary mechanism involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. Compounds that target FtsZ disrupt the Z-ring formation necessary for cytokinesis in bacteria .
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1 | Strong |
| Escherichia coli | 2 | Moderate |
| Bacillus subtilis | 6 | Moderate |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines:
- Cell Lines Tested : Notable activity was observed against breast cancer cell lines (e.g., MDA-MB-231), where IC50 values were reported at approximately 3.3 μM .
- Mechanisms : The proposed mechanisms include the induction of oxidative stress and modulation of signaling pathways associated with cell survival and apoptosis .
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds featuring the thiadiazole scaffold have demonstrated:
- Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels through various mechanisms .
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viruses, although more research is needed in this area .
Case Studies
A recent study synthesized several derivatives based on the 2,6-difluorobenzamide structure and evaluated their biological activities. Among these:
- Compound A : Exhibited strong antibacterial activity against Xanthomonas oryzae, with an EC50 value comparable to commercial standards.
- Compound B : Demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for further development.
Properties
IUPAC Name |
2,6-difluoro-N-[5-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N7O4S3/c20-11-5-2-6-12(21)14(11)15(30)23-18-26-27-19(35-18)33-8-13(29)22-17-25-24-16(34-17)9-3-1-4-10(7-9)28(31)32/h1-7H,8H2,(H,22,25,29)(H,23,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNKOCCKIPSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N7O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














